Bienvenue dans la boutique en ligne BenchChem!

4-Oxo-5-phosphononorvaline

NMDA receptor subtype selectivity NR2A subunit pharmacology electrophysiology

4-Oxo-5-phosphononorvaline (MDL 100,453; CAS 129938-34-7) is an (R)-configured β-keto phosphonate amino acid derivative that functions as a competitive antagonist at the glutamate recognition site of the N-methyl-D-aspartate (NMDA) receptor complex. Originally developed at Merrell Dow Research Institute, it belongs to the class of excitatory amino acid antagonists and is structurally distinguished from simpler ω-phosphono-α-amino acids such as AP5 (2-amino-5-phosphonovalerate) by the presence of a 4-oxo (ketone) group that enables keto-enol tautomerism, a feature implicated in its enhanced receptor affinity and blood-brain barrier penetration.

Molecular Formula C5H10NO6P
Molecular Weight 211.11 g/mol
CAS No. 129938-34-7
Cat. No. B237493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-5-phosphononorvaline
CAS129938-34-7
Synonyms4-OPNV
4-oxo-5-phosphononorvaline
MDL 100453
MDL-100,453
Molecular FormulaC5H10NO6P
Molecular Weight211.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)CP(=O)(O)O
InChIInChI=1S/C5H10NO6P/c6-4(5(8)9)1-3(7)2-13(10,11)12/h4H,1-2,6H2,(H,8,9)(H2,10,11,12)/t4-/m1/s1
InChIKeyOLCWOBHEVRCMLO-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-5-phosphononorvaline (CAS 129938-34-7): Competitive NMDA Glutamate-Site Antagonist for Neurological Research


4-Oxo-5-phosphononorvaline (MDL 100,453; CAS 129938-34-7) is an (R)-configured β-keto phosphonate amino acid derivative that functions as a competitive antagonist at the glutamate recognition site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. Originally developed at Merrell Dow Research Institute, it belongs to the class of excitatory amino acid antagonists and is structurally distinguished from simpler ω-phosphono-α-amino acids such as AP5 (2-amino-5-phosphonovalerate) by the presence of a 4-oxo (ketone) group that enables keto-enol tautomerism, a feature implicated in its enhanced receptor affinity and blood-brain barrier penetration . The compound has been investigated as a neuroprotective agent in preclinical models of ischemic stroke and as a pharmacological tool for dissecting NMDA receptor subtype contributions to motor function and dyskinesia [2].

Why 4-Oxo-5-phosphononorvaline Cannot Be Substituted by Generic ω-Phosphono Amino Acid NMDA Antagonists


Within the competitive NMDA antagonist class, compounds such as AP5 (D-AP5, 2-amino-5-phosphonovalerate), CPP, and selfotel share a common mechanism of glutamate-site competition yet differ substantially in receptor subunit selectivity, central nervous system penetration, and functional in vivo outcomes [1]. 4-Oxo-5-phosphononorvaline is distinguished by its 5- to 10-fold selectivity for NR1A/NR2A-containing NMDA receptors over NR1A/NR2B, NR1A/NR2C, and NR1A/NR2D subtypes — a selectivity profile not shared by prototypical antagonists such as AP5, which lacks marked subunit preference [2]. Furthermore, the β-keto phosphonate structure confers approximately 2-fold greater binding site affinity compared with AP5 and enables more rapid blood-brain barrier penetration, translating into distinct in vivo pharmacodynamic profiles that cannot be replicated by simply substituting a generic ω-phosphono amino acid [1]. The quantitative evidence below demonstrates that interchanging 4-oxo-5-phosphononorvaline with AP5, selfotel, or other in-class compounds would yield measurably different receptor engagement, neuroprotective efficacy, and behavioral pharmacology.

Quantitative Differentiation of 4-Oxo-5-phosphononorvaline (MDL 100,453) from Closest Analogs


NMDA Receptor Subunit Selectivity: 5- to 10-Fold NR2A Preference Versus Prototypical Competitive Antagonists

In Xenopus oocytes expressing defined diheteromeric NMDA receptor subunit combinations, 4-oxo-5-phosphononorvaline (MDL 100,453) exhibited approximately 5- to 10-fold selectivity for the NR1A/NR2A subtype (Kb = 0.6 μM) versus NR1A co-expressed with NR2B, NR2C, or NR2D [1]. This contrasts with the classical competitive antagonist AP5, which does not display comparable NR2 subunit discrimination in the same assay platform [1]. The noncompetitive NR2B-selective antagonist Co 101244 showed approximately 10,000-fold selectivity for NR1A/NR2B (IC50 = 0.026 μM), confirming that the selectivity profile of MDL 100,453 is mechanistically and quantitatively distinct from both non-subtype-selective and NR2B-selective NMDA antagonists [1].

NMDA receptor subtype selectivity NR2A subunit pharmacology electrophysiology

Binding Affinity Advantage Over AP5 at the NMDA Glutamate Recognition Site

The original characterization study by Whitten et al. (1990) reported that 4-oxo-5-phosphononorvaline is approximately two-fold more active than 2-amino-5-phosphonovalerate (AP5) at the NMDA receptor glutamate binding site, as determined by radioligand displacement assays [1][2]. The enhanced affinity has been attributed to enolization of the β-keto function, which may allow the compound to adopt a conformation that more effectively mimics the transition state of glutamate binding [1]. This 2-fold affinity advantage, while moderate in absolute terms, represents a structurally encoded differentiation arising from the 4-oxo substitution that is absent in AP5, AP7, and other simple ω-phosphono amino acid antagonists.

NMDA receptor binding competitive antagonist structure-activity relationship

High Selectivity for NMDA Over Non-NMDA Ionotropic Glutamate Receptors

Selectivity profiling data curated in BindingDB and ChEMBL demonstrate that 4-oxo-5-phosphononorvaline is essentially inactive at non-NMDA ionotropic glutamate receptors. The Ki values against both kainate receptors (GluK3) and AMPA receptors exceed 100,000 nM (>100 μM) using [3H]kainic acid and [3H]AMPA radioligand binding assays, respectively [1]. This represents a greater than 160-fold selectivity window relative to its NMDA receptor Kb of 0.6 μM (600 nM) at NR1A/NR2A [2]. In contrast, certain competitive NMDA antagonists such as the D-AP5 isomer have been reported to exhibit partial agonist activity at quisqualate-sensitized AP6 sites, introducing potential off-target pharmacology not observed with 4-oxo-5-phosphononorvaline .

glutamate receptor selectivity AMPA receptor kainate receptor off-target profiling

In Vivo Neuroprotective Efficacy in Focal Cerebral Ischemia with Post-Insult Dosing Window

In a rat permanent middle cerebral artery occlusion (MCAO) model, Jiang et al. (1996) demonstrated that intravenous administration of MDL 100,453 initiated 30 minutes post-occlusion produced a statistically significant, dose-dependent reduction in cerebral infarct volume [1]. The middle-dose group (24.8 mg/kg bolus + 63.3 mg/kg/h infusion for 9 h) achieved a 46% reduction in infarct volume, while the high-dose group (49.6 mg/kg bolus + 126.7 mg/kg/h) achieved a 52% reduction, both versus saline controls (p < 0.05) [1]. Hasegawa et al. (1994) corroborated these findings using a 24-hour infusion protocol, showing significantly smaller infarct volumes in MDL 100,453-treated animals (P < .01), with a statistically significant inverse correlation between infarct volume and blood drug levels at 60 and 120 minutes (r = −0.33 and r = −0.49, respectively) [2]. This neuroprotective efficacy with a clinically relevant post-insult treatment window differentiates MDL 100,453 from AP5 and related competitive antagonists that generally require pre-treatment or immediate post-insult administration to achieve comparable neuroprotection, likely reflecting the improved blood-brain barrier penetration of the β-keto phosphonate structure [3].

ischemic stroke neuroprotection middle cerebral artery occlusion infarct volume reduction

Optimal Research Application Scenarios for 4-Oxo-5-phosphononorvaline Based on Quantitative Differentiation Evidence


NMDA Receptor Subtype-Specific Pharmacological Dissection in Electrophysiology

Investigators studying NR2A subunit-specific contributions to hippocampal long-term potentiation, cortical synaptic plasticity, or NMDA receptor-dependent excitotoxicity should select 4-oxo-5-phosphononorvaline for its quantifiable 5- to 10-fold selectivity for NR1A/NR2A-containing receptors (Kb = 0.6 μM) over NR2B-, NR2C-, and NR2D-containing subtypes. This selectivity profile, validated in Xenopus oocyte electrophysiology by Blanchet et al. (1999) [1], is not available from generic antagonists such as AP5 and enables cleaner pharmacological isolation of NR2A-mediated currents than possible with non-subtype-selective alternatives.

Preclinical Ischemic Stroke Neuroprotection Studies Requiring Post-Insult Dosing Windows

For in vivo stroke models examining neuroprotective interventions with clinically meaningful treatment delays, 4-oxo-5-phosphononorvaline is supported by two independent rat MCAO studies demonstrating significant infarct volume reduction (46–52%) when intravenous administration is initiated 30 minutes after permanent focal ischemia [1][2]. This post-insult efficacy, attributed to enhanced blood-brain barrier penetration relative to first-generation competitive NMDA antagonists, makes the compound a preferred tool compound over AP5 for studies where delayed treatment initiation is an experimental requirement [3].

Parkinson's Disease Motor Fluctuation and Dyskinesia Research in Non-Human Primates

Researchers investigating NMDA receptor modulation of levodopa-induced motor responses and dyskinesias in MPTP-lesioned primate models should consider 4-oxo-5-phosphononorvaline based on its demonstrated in vivo pharmacological profile: at 300 mg/kg s.c., it significantly increased global motor activity (p = 0.0005 vs vehicle) and produced dose-dependent potentiation of antiparkinsonian responses when co-administered with levodopa [1]. The compound also produced a quantifiable 25% increase in mean dyskinesia score (p = 0.04), providing a measurable behavioral endpoint that contrasts with the antidyskinetic profile of NR2B-selective agents such as Co 101244 [1].

Selective NMDA Receptor Antagonism Without AMPA/Kainate Off-Target Activity

Experiments requiring clean pharmacological separation of NMDA receptor-mediated effects from AMPA and kainate receptor contributions should employ 4-oxo-5-phosphononorvaline, which exhibits Ki values exceeding 100 μM at both AMPA and kainate receptors — representing a >166-fold selectivity margin relative to its NMDA receptor Kb of 0.6 μM [1][2]. This contrasts with D-AP5, which has documented partial agonist activity at quisqualate-sensitized AP6 sites, a potential confound absent from the pharmacological profile of 4-oxo-5-phosphononorvaline [3].

Quote Request

Request a Quote for 4-Oxo-5-phosphononorvaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.